molecular formula C15H22N2O3S2 B14363467 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane CAS No. 95379-89-8

7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane

Cat. No.: B14363467
CAS No.: 95379-89-8
M. Wt: 342.5 g/mol
InChI Key: YBDIAFJAYVLRLN-UHFFFAOYSA-N
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Description

7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane is a complex organic compound that consists of a unique arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzyl chloride with 1-oxa-4,10-dithia-7-azacyclododecane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

    Addition: Various electrophiles or nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-4,10-dithia-7-azacyclododecane: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

    4-Nitrophenylmethyl derivatives: Compounds with similar nitrophenyl groups but different core structures.

Uniqueness

7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane is unique due to the combination of its nitrophenyl group and the 1-oxa-4,10-dithia-7-azacyclododecane core. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

95379-89-8

Molecular Formula

C15H22N2O3S2

Molecular Weight

342.5 g/mol

IUPAC Name

7-[(4-nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane

InChI

InChI=1S/C15H22N2O3S2/c18-17(19)15-3-1-14(2-4-15)13-16-5-9-21-11-7-20-8-12-22-10-6-16/h1-4H,5-13H2

InChI Key

YBDIAFJAYVLRLN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCOCCSCCN1CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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